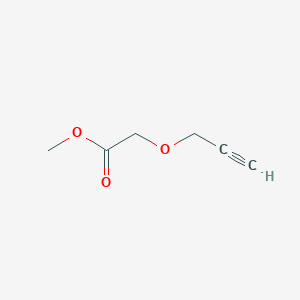

Methyl 2-(prop-2-yn-1-yloxy)acetate

Description

Contextualization within Modern Organic Chemistry Research

In the landscape of contemporary organic chemistry, there is a continuous demand for novel and efficient synthetic methodologies. Methyl 2-(prop-2-yn-1-yloxy)acetate fits well within this paradigm, offering two reactive sites that can be addressed selectively. The terminal alkyne group is a particularly prized functionality, serving as a linchpin in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles. rsc.orgbroadpharm.com This reaction's high efficiency and selectivity have made it a cornerstone in drug discovery, materials science, and bioconjugation. mdpi.comnih.gov The ester group, on the other hand, provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, expanding the synthetic possibilities.

Historical Overview of Related Propargyl Ether and Acetate (B1210297) Chemistry Development

The chemistry of propargyl ethers and acetates has a rich history. The propargyl group, a 2-propynyl functional group, has long been recognized as a valuable synthon in organic chemistry. sci-hub.se The Williamson ether synthesis, a reaction developed in the mid-19th century, has been a foundational method for the preparation of ethers, including propargyl ethers. masterorganicchemistry.comyoutube.combyjus.comkhanacademy.org This reaction typically involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.combyjus.com

The development of methods for the synthesis of propargyl acetate derivatives has also been an area of active research. biosynth.com Esterification of propargyl alcohol with various anhydrides or acyl chlorides provides a straightforward route to these compounds. researchgate.net Historically, these compounds have been used as intermediates in the synthesis of a variety of organic molecules.

Fundamental Research Questions and Challenges Related to the Compound

The study of this compound presents several fundamental research questions. A primary challenge lies in the selective functionalization of its two reactive sites. Developing reaction conditions that allow for the modification of either the alkyne or the ester group without affecting the other is a key area of investigation.

Another research question revolves around the reactivity of the terminal alkyne itself. While highly valuable, terminal alkynes can sometimes undergo undesired side reactions, such as homo-coupling. acs.org Understanding and controlling these processes is crucial for its effective use in synthesis. The stability of the propargylic position and the influence of the ether and ester functionalities on the reactivity of the alkyne are also important areas of study.

Current Research Trends and Academic Interest in Alkoxyacetylenes and Ester-Functionalized Ethers

Current research trends highlight a growing interest in molecules that, like this compound, contain both alkyne and ester functionalities. There is a significant focus on the development of new catalytic systems for the functionalization of alkynes. msu.edu The synthesis of ethers from esters is also an emerging area of research, offering novel synthetic strategies. acs.org

The field of "click chemistry" continues to expand, with a constant search for new and efficient alkyne-containing building blocks. nih.gov The ability to incorporate both an ether and an ester group into a "clickable" molecule opens up possibilities for creating complex polymers and bioconjugates with tailored properties. The study of small molecules with both terminal alkyne and ester functionalities is driven by their potential application in identifying binding sites in proteins and in the development of new therapeutic agents. acs.orgresearchgate.net

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 67500-49-6 | biosynth.comabovchem.comaablocks.comsigmaaldrich.combldpharm.com |

| Molecular Formula | C6H8O3 | biosynth.comabovchem.comaablocks.com |

| Molecular Weight | 128.13 g/mol | biosynth.comabovchem.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule. The methyl ester protons would likely appear as a singlet around 3.7 ppm. The methylene (B1212753) protons of the acetate group (O-CH₂-C=O) would likely appear as a singlet around 4.1 ppm. The propargylic methylene protons (O-CH₂-C≡CH) are expected to be a doublet around 4.2 ppm due to coupling with the acetylenic proton. The terminal acetylenic proton (C≡C-H) would likely appear as a triplet around 2.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals for all six carbon atoms. The methyl ester carbon would be expected around 52 ppm. The methylene carbons of the acetate and propargyl groups would appear in the 60-70 ppm range. The acetylenic carbons would have characteristic shifts, with the terminal alkyne carbon (C≡CH) appearing around 75 ppm and the internal alkyne carbon (C≡CH) around 80 ppm. The carbonyl carbon of the ester would be the most downfield signal, expected around 170 ppm.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. A sharp, weak band around 3300 cm⁻¹ would be indicative of the terminal alkyne C-H stretch. A weak to medium band around 2120 cm⁻¹ would correspond to the C≡C triple bond stretch. A strong absorption band around 1750 cm⁻¹ would be characteristic of the C=O stretch of the ester. The C-O stretching vibrations of the ether and ester groups would be expected in the 1250-1000 cm⁻¹ region. nih.govresearchgate.netnist.govchemicalbook.comacs.org

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 128. Common fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl acetate group. Fragmentation of the propargyl group is also expected. nih.govelsevierpure.comnih.govscielo.org.mx

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-prop-2-ynoxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-3-4-9-5-6(7)8-2/h1H,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQJXQPQNMKDGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67500-49-6 | |

| Record name | methyl 2-(prop-2-yn-1-yloxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Design for Methyl 2 Prop 2 Yn 1 Yloxy Acetate

Direct Synthesis Approaches for Methyl 2-(prop-2-yn-1-yloxy)acetate

Direct synthesis methods involve the formation of the target molecule in a single key bond-forming step. These approaches are often favored for their efficiency and atom economy.

Esterification Reactions for Methyl Acetate (B1210297) Derivatives

Esterification represents a fundamental reaction in organic synthesis for the formation of esters. In the context of producing this compound, this would conceptually involve the reaction of a suitable methyl acetate precursor with a propargyl-containing alcohol. However, direct esterification of simple methyl acetate is not a primary route to this specific compound. Instead, related esterification reactions are more commonly employed in indirect pathways, which will be discussed later.

A more relevant direct approach involves the reaction of methyl glycolate (B3277807) (methyl 2-hydroxyacetate) with a propargyl source. This method leverages the hydroxyl group of the methyl glycolate for ether formation, rather than forming the ester bond in the final step.

Williamson Ether Synthesis in the Context of Propargyl Ethers

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and unsymmetrical ethers. wikipedia.orgbyjus.com This reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and attacks an organohalide, displacing the halide to form an ether. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com

In the synthesis of this compound, this method involves the reaction of a deprotonated alcohol (alkoxide) with a primary alkyl halide. wikipedia.org Specifically, methyl glycolate can be deprotonated with a suitable base to form the corresponding alkoxide. This alkoxide then reacts with a propargyl halide, such as propargyl bromide, to yield the desired propargyl ether. The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 pathway. nih.gov

The general mechanism involves the backside attack of the alkoxide nucleophile on the carbon atom bearing the leaving group (halide) of the propargyl halide. wikipedia.org For the Williamson ether synthesis to be effective, the alkyl halide should ideally be primary to minimize competing elimination reactions. wikipedia.org

Alkylation Strategies Utilizing Propargyl Halides

Alkylation with propargyl halides, particularly propargyl bromide, is a common and effective strategy for introducing the propargyl group. nih.govplos.org This approach is a specific application of the Williamson ether synthesis.

In a typical procedure, an alcohol is dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) and treated with a base such as sodium hydride (NaH) at a reduced temperature (e.g., 0°C) to generate the alkoxide. reddit.com Subsequently, propargyl bromide is added, and the reaction is allowed to proceed, often at room temperature. reddit.com

For the synthesis of this compound, methyl glycolate would be the alcohol component. The reaction with propargyl bromide in the presence of a base like potassium carbonate in a solvent such as acetone (B3395972) is a viable route. nih.govplos.org The reaction mixture is typically heated to reflux to drive the reaction to completion. plos.orgchemspider.com

Table 1: Key Parameters in Alkylation with Propargyl Halides

| Parameter | Description | Common Examples |

| Alcohol | The starting material containing the hydroxyl group to be alkylated. | Methyl glycolate |

| Propargyl Halide | The electrophile that provides the propargyl group. | Propargyl bromide, Propargyl chloride |

| Base | Used to deprotonate the alcohol to form the more nucleophilic alkoxide. | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) nih.govplos.org |

| Solvent | The medium in which the reaction is carried out. | Acetone nih.govplos.org, Tetrahydrofuran (THF) reddit.com, Dimethylformamide (DMF) reddit.com |

| Temperature | Reaction temperature can range from 0°C to reflux, depending on the specific reactants and solvent. plos.orgreddit.com | 0°C to Room Temperature reddit.com, Reflux plos.org |

Indirect Synthetic Routes and Precursor Chemistry

Indirect routes involve the synthesis of an intermediate compound that is then converted to the final product in a subsequent step. These multi-step syntheses can sometimes offer advantages in terms of avoiding side reactions or utilizing more readily available starting materials.

Synthesis via 2-(prop-2-yn-1-yloxy)acetic acid

A prominent indirect route to this compound involves the initial synthesis of 2-(prop-2-yn-1-yloxy)acetic acid. This carboxylic acid precursor can then be esterified in a separate step to yield the desired methyl ester. sigmaaldrich.com

The synthesis of 2-(prop-2-yn-1-yloxy)acetic acid itself can be accomplished through the reaction of propargyl alcohol with chloroacetic acid in the presence of a base. The resulting acid can be isolated and purified before proceeding to the esterification step.

The final step, the esterification of 2-(prop-2-yn-1-yloxy)acetic acid to its methyl ester, can be achieved using standard esterification methods. This typically involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. Alternatively, other esterification agents like dimethyl sulfate (B86663) or methyl iodide can be used.

This two-step approach allows for the purification of the intermediate carboxylic acid, which can lead to a cleaner final product.

Derivatization from Related Acetate or Propargyl Alcohol Scaffolds

This compound can also be synthesized through the derivatization of related molecular scaffolds. This can involve modifying an existing acetate ester or starting from a propargyl alcohol derivative.

For instance, one could envision a transesterification reaction where a different ester of 2-(prop-2-yn-1-yloxy)acetic acid is converted to the methyl ester by reaction with methanol in the presence of a suitable catalyst.

Alternatively, one could start with propargyl alcohol and first react it with a suitable reagent to form an intermediate that is then converted to the final product. The synthesis of propargyl alcohol itself can be achieved through the addition of an acetylide to formaldehyde. organic-chemistry.org

Another approach involves the borylation of propargylic acetates. While this method is primarily used to synthesize allenylboronates, it demonstrates the reactivity of the propargylic system and the potential for derivatization at this position. nih.gov

Table 2: Comparison of Synthetic Routes

| Route | Starting Materials | Key Intermediates | Advantages | Disadvantages |

| Direct Alkylation | Methyl glycolate, Propargyl halide | Alkoxide of methyl glycolate | Fewer steps, potentially higher overall yield. | May require anhydrous conditions and strong bases. |

| Indirect via Carboxylic Acid | Propargyl alcohol, Chloroacetic acid, Methanol | 2-(prop-2-yn-1-yloxy)acetic acid sigmaaldrich.com | Allows for purification of the intermediate acid, potentially leading to a purer final product. | More steps, potentially lower overall yield. |

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound hinges on the careful optimization of several reaction parameters. These include the choice of solvent, the catalyst system, reagent ratios, and the physical conditions of the reaction such as temperature and pressure.

Solvent Selection and Optimization for Etherification and Esterification

The selection of an appropriate solvent is critical as it can dramatically influence reaction rates and selectivity. aiche.org For the etherification step, which typically proceeds via a Williamson ether synthesis, polar aprotic solvents are generally preferred. numberanalytics.com This is because they effectively solvate the cation of the alkoxide's counter-ion without strongly solvating the nucleophilic alkoxide itself, thus enhancing its reactivity.

Commonly employed solvents for such SN2 reactions include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (THF), and acetone. numberanalytics.commasterorganicchemistry.com Studies on analogous reactions, such as the synthesis of (prop-2-ynyloxy)benzene derivatives, have shown that acetone is a particularly effective solvent when used in conjunction with a mild base like potassium carbonate. The use of polar aprotic solvents can significantly improve the ratio of the desired O-alkylation product over potential side products. aiche.org For instance, changing the solvent from methanol to acetonitrile (B52724) in a similar Williamson ether synthesis was shown to improve the O-alkylation to C-alkylation product ratio from 72:28 to 97:3. aiche.org

For the esterification step, the choice of solvent depends on the specific method used (e.g., Fischer esterification or reaction with an acyl halide). In many cases, using an excess of the alcohol reactant can serve as the solvent, while in other protocols, non-protic solvents are used to avoid interference with the reaction.

| Reaction Step | Solvent Type | Recommended Solvents | Rationale |

| Etherification | Polar Aprotic | Acetone, Acetonitrile, DMF, THF | Enhances nucleophilicity of the alkoxide, favoring the SN2 pathway. numberanalytics.commasterorganicchemistry.com |

| Esterification | Varies | Excess Alcohol, Dichloromethane | Depends on the esterification method; avoids interference with reagents. |

Catalyst Systems and Reagent Stoichiometry

The choice of catalyst and the stoichiometry of the reagents are fundamental to optimizing the yield. In the Williamson ether synthesis step, a base is required to deprotonate the propargyl alcohol, forming the nucleophilic alkoxide. While strong bases like sodium hydride (NaH) are effective, milder bases such as potassium carbonate (K₂CO₃) are often preferred as they reduce the risk of side reactions. numberanalytics.com Using K₂CO₃ in acetone has proven to be an efficient system for the synthesis of similar propargyl ethers.

Regarding stoichiometry, a slight excess of the alkylating agent (e.g., methyl chloroacetate) is often used to ensure the complete conversion of the starting alcohol.

For the esterification of the corresponding propargyloxyacetic acid, an acid catalyst such as sulfuric acid is typically required to facilitate the reaction with methanol. In some advanced protocols, solid acid catalysts like alumina-sulfuric acid are employed, offering advantages in terms of separation and reusability. rawdatalibrary.netresearchgate.net

Temperature and Pressure Influence on Reaction Kinetics and Selectivity

Pressure is a less commonly manipulated variable in these types of liquid-phase syntheses unless dealing with highly volatile reagents. Theoretical studies on related radical reactions show that rate constants can be pressure-dependent, but for typical laboratory-scale etherification and esterification, reactions are usually carried out at atmospheric pressure. nih.govnih.gov The primary influence on kinetics remains temperature and catalyst choice. researchgate.net

Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally friendly processes. Key areas of focus include the use of alternative media and energy-efficient protocols.

Solvent-Free Reactions and Alternative Media

A major goal in green chemistry is to reduce or eliminate the use of volatile and often hazardous organic solvents. Solvent-free, or neat, reaction conditions represent an ideal approach. Research has demonstrated the successful synthesis of tertiary propargylic alcohols and propargylamines under solvent-free conditions, often using a solid-supported catalyst that can be easily recovered and reused. researchgate.netnih.gov For example, alumina-sulfuric acid has been used as a recyclable heterogeneous catalyst for the solvent-free synthesis of propargyl ethers, producing water as the only by-product. rawdatalibrary.netresearchgate.net Another approach involves ball-milling with a solid base like potassium hydroxide (B78521) to promote reactions without any solvent. researchgate.net These methods significantly reduce waste and simplify product purification.

Energy-Efficient Synthesis Protocols (e.g., Microwave-Assisted)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for enhancing reaction efficiency in line with green chemistry principles. at.ua Microwave irradiation provides rapid and uniform heating of the reaction mixture through direct interaction with polar molecules (dielectric heating), leading to a dramatic reduction in reaction times, often from hours to minutes. anton-paar.comtsijournals.com

This technique has been successfully applied to a wide range of organic transformations, including the synthesis of ethers and various heterocyclic compounds. anton-paar.comtsijournals.com The rapid heating not only accelerates the reaction but can also lead to higher yields and cleaner reaction profiles by minimizing the formation of by-products that can occur during prolonged heating. tsijournals.com The application of microwave-assisted protocols to the etherification and esterification steps for synthesizing this compound offers a promising avenue for an energy-efficient and rapid production method.

Atom Economy and Waste Minimization Strategies

The principles of green chemistry, particularly atom economy and waste minimization, are crucial considerations in modern synthetic route design. For the synthesis of this compound, these principles can be applied to both the Williamson ether synthesis of the intermediate, (prop-2-yn-1-yloxy)acetic acid, and its subsequent esterification.

The Williamson ether synthesis, a classic method for forming ethers, typically involves the reaction of an alkoxide with a primary alkyl halide. reddit.com In the context of our target molecule, this would involve reacting a salt of glycolic acid with propargyl bromide. To maximize atom economy, the choice of base and solvent is critical. Traditional methods often use strong bases like sodium hydride (NaH) in anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). nih.gov While effective, NaH has a low molecular weight, which is good for atom economy in the base itself, but the requirement for anhydrous conditions and the generation of hydrogen gas as a byproduct can present safety and handling challenges. nih.gov

A greener alternative is the use of phase-transfer catalysis (PTC). chemguide.co.uk This technique allows the reaction to be carried out in a biphasic system, often using more environmentally benign solvents like water or toluene, with a less hazardous base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). chemguide.co.uktechnoarete.org The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs. nih.gov This approach can significantly reduce the amount of organic solvent waste.

The esterification of the resulting (prop-2-yn-1-yloxy)acetic acid with methanol to yield the final product is commonly achieved through Fischer esterification. This acid-catalyzed reaction is an equilibrium process. youtube.com To drive the reaction towards the product and improve yield, an excess of the alcohol (methanol) is often used, or water is removed as it is formed. While using excess methanol can improve conversion, it negatively impacts atom economy and necessitates a robust recovery and recycling system for the excess reagent.

The use of solid acid catalysts, such as ion-exchange resins (e.g., Dowex) or zeolites, presents a significant advantage in terms of waste minimization. matrixscientific.com These heterogeneous catalysts can be easily separated from the reaction mixture by filtration and can often be reused, reducing the need for corrosive and difficult-to-remove homogeneous catalysts like sulfuric acid. cymitquimica.com This simplifies the work-up procedure, minimizing the generation of aqueous waste from neutralization steps.

| Strategy | Description | Impact on Atom Economy & Waste Minimization |

| Phase-Transfer Catalysis (PTC) for Ether Synthesis | Use of a catalyst (e.g., tetrabutylammonium (B224687) bromide) to facilitate reaction between aqueous and organic phases. | Reduces the need for hazardous, anhydrous organic solvents, minimizing solvent waste. Allows the use of safer, more economical bases like NaOH or K2CO3. |

| Solid Acid Catalysts for Esterification | Employing reusable heterogeneous catalysts like ion-exchange resins or zeolites instead of homogeneous acids (e.g., H2SO4). | Eliminates the need for catalyst neutralization and subsequent aqueous waste streams. Simplifies product purification and allows for catalyst recycling. |

| Solvent Selection | Utilizing greener solvents with lower environmental impact and easier recyclability. | Reduces the overall environmental footprint of the synthesis. For example, using water as a solvent in PTC or choosing a more benign organic solvent. |

| Reagent Stoichiometry Optimization | Carefully controlling the molar ratios of reactants to minimize excess reagents. | Improves atom economy by ensuring that a higher proportion of reactant atoms are incorporated into the final product. |

Scale-Up Considerations for Research Applications

Scaling up the synthesis of this compound from the laboratory bench to produce larger quantities for research purposes requires careful consideration of reaction conditions, reactor design, and process efficiency.

Continuous Flow Reactor Methodologies

Continuous flow chemistry offers several advantages for the scale-up of chemical syntheses, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality. Both the Williamson ether synthesis and the subsequent esterification can be adapted to continuous flow systems.

For the Williamson ether synthesis, a packed-bed reactor containing a solid base or a phase-transfer catalyst could be employed. The reactants, dissolved in an appropriate solvent, would be continuously pumped through the reactor. The controlled temperature and pressure within the microreactor or tube reactor can lead to significantly reduced reaction times and improved yields compared to batch processing.

Similarly, the esterification step is well-suited for a continuous flow setup. A packed-bed reactor filled with a solid acid catalyst can be used to continuously convert (prop-2-yn-1-yloxy)acetic acid and methanol into the desired ester. cymitquimica.com The continuous removal of the product from the reaction zone can help to shift the equilibrium and drive the reaction to completion. This approach avoids the challenges associated with handling large volumes of corrosive acids at elevated temperatures in batch reactors.

The use of in-line purification techniques, such as liquid-liquid extraction or chromatography, can be integrated into the continuous flow system, allowing for a streamlined process from reactants to purified product.

| Parameter | Batch Reactor | Continuous Flow Reactor |

| Heat Transfer | Less efficient, potential for localized hot spots. | Highly efficient, excellent temperature control. |

| Mass Transfer | Can be limited by stirring efficiency. | Enhanced due to high surface-area-to-volume ratio. |

| Safety | Handling of large quantities of hazardous materials at once. | Smaller reaction volumes at any given time, inherently safer. |

| Scalability | Often requires re-optimization of reaction conditions. | Scaled by running the system for longer durations. |

| Product Consistency | Can vary from batch to batch. | Generally high, due to precise control over reaction parameters. |

Process Efficiency and Purity Assessment for Bulk Synthesis

For the bulk synthesis of this compound, process efficiency is paramount. This encompasses not only the chemical yield but also factors such as reaction time, energy consumption, and ease of purification.

The choice of reagents and catalysts has a direct impact on process efficiency. For instance, while sodium hydride in the Williamson ether synthesis might give high yields on a small scale, its handling difficulties and the need for strictly anhydrous conditions can make it less efficient for bulk synthesis compared to a robust phase-transfer catalyzed system.

Purity assessment of the final product is critical. Standard analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy would be used to determine the purity of the synthesized this compound. For bulk synthesis, developing a reliable and rapid analytical method for in-process control is crucial to ensure the reaction is proceeding as expected and to identify any potential side products.

Purification of the final product on a larger scale might involve fractional distillation under reduced pressure, given that esters are often volatile liquids. The efficiency of the distillation process will depend on the boiling points of the product and any impurities. Careful optimization of the distillation conditions is necessary to achieve high purity without significant product loss.

| Analytical Technique | Purpose in Purity Assessment |

| Gas Chromatography (GC) | To determine the percentage purity of the final product and identify any volatile impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure of the product and identify any structural isomers or byproducts. |

| Infrared (IR) Spectroscopy | To confirm the presence of key functional groups (ester carbonyl, alkyne C-H, and C≡C). |

| Mass Spectrometry (MS) | To determine the molecular weight of the product and aid in the identification of impurities. |

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Prop 2 Yn 1 Yloxy Acetate

Alkyne Functional Group Transformations

The terminal alkyne moiety of Methyl 2-(prop-2-yn-1-yloxy)acetate is the primary site of its chemical reactivity, allowing for a range of transformations that are fundamental in organic synthesis.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, providing an efficient route to 1,2,3-triazoles. This compound serves as a competent alkyne component in this reaction, readily coupling with organic azides in the presence of a copper(I) catalyst. This reaction is prized for its high yields, mild reaction conditions, and exceptional functional group tolerance.

A defining characteristic of the CuAAC reaction is its high regioselectivity. The reaction between a terminal alkyne, such as this compound, and an azide (B81097) almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. This specificity arises from the stepwise mechanism involving a copper acetylide intermediate, which directs the azide to add in a specific orientation. The reaction is not stereoselective at the newly formed triazole ring itself, as the ring is aromatic and planar.

The efficacy of the CuAAC reaction is significantly influenced by the choice of the copper source and, crucially, the ancillary ligands. While various copper(I) sources can be used, it is often generated in situ from copper(II) salts, such as CuSO₄, with the addition of a reducing agent like sodium ascorbate. Ligands are employed to stabilize the copper(I) oxidation state against disproportionation and oxidation, and to accelerate the catalytic cycle.

Commonly used ligand systems and their effects are summarized in the table below.

| Ligand Class | Example Ligands | Influence on Reaction |

| Amines | Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) | Accelerates reaction rates and protects the catalyst from oxidation. Particularly effective in biological applications. |

| Phosphines | Tris(3-hydroxypropyl)phosphine (THPTA) | Water-soluble ligand that is effective in aqueous media and helps prevent catalyst deactivation. |

| N-Heterocyclic Carbenes (NHCs) | Various substituted imidazoles | Form stable complexes with copper(I) and can be highly active, especially under solvent-free conditions. nih.gov |

| Tripodal Amines | Varies in chelate arm length and donor groups | Ligand structure affects both reactivity and stability against oxidation. Shorter chelate arms can increase reactivity but may also lead to more oxidation. mdpi.com |

The selection of the appropriate catalyst and ligand system is dictated by the specific substrates and desired reaction conditions, such as solvent and temperature.

The currently accepted mechanism for the CuAAC reaction involves a catalytic cycle that begins with the formation of a copper(I) acetylide from this compound. The presence of multiple copper centers is believed to be crucial for the reaction's efficiency.

The proposed mechanistic steps are as follows:

Formation of Copper(I) Acetylide: In the presence of a base or through direct coordination, the terminal alkyne of this compound reacts with a copper(I) center to form a π-complex, which then rearranges to the key copper(I) acetylide intermediate.

Coordination of the Azide: The organic azide coordinates to a copper center. Mechanistic studies suggest that a dinuclear copper intermediate may be involved, where one copper atom activates the alkyne and the other activates the azide.

Cycloaddition: The coordinated azide undergoes a [3+2] cycloaddition with the copper acetylide. This is the rate-determining step and results in the formation of a six-membered copper-containing metallacycle.

Rearomatization and Product Release: The metallacycle intermediate undergoes rearrangement to the stable 1,2,3-triazole ring. Subsequent protonolysis releases the triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue.

Evidence suggests that di- and even tri-copper(I)-acetylide complexes can be active intermediates, potentially leading to more active catalytic species than mono-copper(I) systems. mdpi.com

Hydrofunctionalization Reactions (Hydration, Hydrohalogenation)

Hydrofunctionalization involves the addition of a hydrogen atom and another heteroatom-containing fragment across the alkyne's triple bond. wikipedia.org These reactions provide direct pathways to carbonyl compounds and vinyl halides.

Hydration: The addition of water across the alkyne bond of this compound can be catalyzed by various transition metals, most notably mercury(II), gold, and platinum salts. For terminal alkynes, this reaction typically follows Markovnikov's rule, where the initial enol intermediate has the hydroxyl group on the more substituted carbon. mdpi.comrutgers.edu This enol rapidly tautomerizes to the more stable ketone.

Markovnikov Hydration: Treatment of this compound with an acid catalyst like H₂SO₄ in the presence of water (often with a mercury(II) salt) or a gold catalyst would yield Methyl 2-((2-oxopropyl)oxy)acetate.

HC≡C-CH₂-O-CH₂-COOCH₃ + H₂O --(Catalyst)--> [HO-C(CH₃)=CH-CH₂-O-CH₂-COOCH₃] --> O=C(CH₃)-CH₂-O-CH₂-COOCH₃

Anti-Markovnikov Hydration: To achieve anti-Markovnikov addition and form the corresponding aldehyde, a hydroboration-oxidation sequence is typically employed. youtube.com Reaction with a sterically hindered borane (e.g., disiamylborane (B86530) or 9-BBN), followed by oxidation with hydrogen peroxide and a base, would yield Methyl 2-((3-oxo-prop-1-en-1-yl)oxy)acetate, which would then tautomerize to Methyl 2-((2-formylethyl)oxy)acetate.

Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) to the alkyne in this compound also proceeds with distinct regioselectivity.

Markovnikov Addition: In the absence of radical initiators, the reaction follows Markovnikov's rule, with the halogen atom adding to the more substituted carbon atom of the triple bond. quizgecko.com The addition of one equivalent of H-X would produce Methyl 2-((2-haloprop-1-en-1-yl)oxy)acetate.

Anti-Markovnikov Addition: For HBr, the regioselectivity can be reversed to anti-Markovnikov in the presence of peroxides or other radical initiators. rutgers.edu This radical-mediated pathway results in the bromine atom adding to the terminal carbon, yielding Methyl 2-((1-bromoprop-1-en-1-yl)oxy)acetate.

Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck)

The terminal alkyne of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl or vinyl halides. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. The reaction of this compound with an aryl halide (Ar-X) would produce a diarylacetylene derivative, Methyl 2-((3-arylprop-2-yn-1-yl)oxy)acetate.

A summary of typical Sonogashira reaction conditions is presented below.

| Component | Examples | Role |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Primary catalyst for the cross-coupling cycle. |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of the copper acetylide. |

| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | Acts as both a base and a solvent. |

| Solvent | THF, DMF, Acetonitrile (B52724) | Provides a medium for the reaction. |

Heck Reaction: The Heck reaction traditionally involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. acs.orgacs.org While the primary functionality of this compound is an alkyne, related Heck-type reactions involving alkynes exist, often leading to complex mixtures or requiring specific conditions to control the outcome. A more direct application would first involve the partial reduction or hydrofunctionalization of the alkyne to an alkene, which could then participate in a standard Heck coupling. The direct coupling of the alkyne in a Heck-type reaction is less common and generally less straightforward than the Sonogashira coupling for C(sp)-C(sp²) bond formation.

Oxidation and Reduction of the Alkyne Moiety

The terminal alkyne functional group in this compound is a site of significant reactivity, susceptible to both oxidation and reduction reactions. The outcomes of these transformations are highly dependent on the reagents and conditions employed.

Oxidation:

Oxidative cleavage of the alkyne can be achieved using strong oxidizing agents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄). researchgate.net Under forceful conditions with agents like acidic or basic KMnO₄, the carbon-carbon triple bond is completely cleaved. For a terminal alkyne like the one in this compound, this cleavage typically yields a carboxylic acid (by oxidizing the internal alkyne carbon) and carbon dioxide (from the terminal alkyne carbon). researchgate.netnih.gov The initial product from the terminal carbon would be formic acid, which is usually further oxidized to CO₂ under the reaction conditions. acs.org

Under milder, neutral conditions, potassium permanganate can oxidize the alkyne to a 1,2-dicarbonyl compound (an α-diketone) without cleaving the carbon-carbon bond. nih.govgoogle.com

Reduction:

The alkyne moiety can be fully or partially reduced. Catalytic hydrogenation with catalysts like platinum (Pt), palladium (Pd), or nickel (Ni) results in the complete reduction of the alkyne to an alkane. nih.govnih.govorganic-chemistry.org This reaction proceeds through an alkene intermediate, but it is typically not isolated as the catalysts are effective for both alkyne and alkene reduction. nih.govresearchgate.net

Selective reduction to an alkene is also possible. The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), facilitates the syn-addition of hydrogen, leading to the formation of a cis-alkene. organic-chemistry.orgresearchgate.net Alternatively, a dissolving metal reduction, using sodium or lithium metal in liquid ammonia, results in the anti-addition of hydrogen, producing a trans-alkene. nih.govresearchgate.net

Table 1: Summary of Oxidation and Reduction Reactions of the Alkyne Moiety

| Reaction Type | Reagent(s) | Product(s) from this compound Moiety |

|---|

| Strong Oxidation | 1. O₃, then H₂O 2. KMnO₄ (hot, acidic/basic) | Carboxylic acid and CO₂ | | Mild Oxidation | KMnO₄ (cold, neutral) | 1,2-Diketone | | Complete Reduction | H₂, Pt/Pd/Ni | Alkane | | Partial Reduction (cis) | H₂, Lindlar's Catalyst | cis-Alkene | | Partial Reduction (trans) | Na/Li, liquid NH₃ | trans-Alkene |

Ester Functional Group Reactions

Transesterification Processes

Transesterification is a fundamental reaction of the ester group in this compound, involving the exchange of its methyl group with the alkyl group of another alcohol. This equilibrium-driven process can be catalyzed by either an acid or a base. wikipedia.org

Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. In basic conditions, the alcohol is deprotonated to form a more nucleophilic alkoxide, which attacks the carbonyl carbon. wikipedia.orgmasterorganicchemistry.com To drive the reaction to completion, the reactant alcohol is often used in large excess, typically as the solvent. masterorganicchemistry.com For instance, reacting this compound with ethanol in the presence of an acid or base catalyst would yield Ethyl 2-(prop-2-yn-1-yloxy)acetate and methanol (B129727). masterorganicchemistry.com

Table 2: Potential Transesterification Products

| Reactant Alcohol | Catalyst | Product |

|---|---|---|

| Ethanol | Acid or Base | Ethyl 2-(prop-2-yn-1-yloxy)acetate |

| Isopropanol | Acid or Base | Isopropyl 2-(prop-2-yn-1-yloxy)acetate |

| Benzyl alcohol | Acid or Base | Benzyl 2-(prop-2-yn-1-yloxy)acetate |

Hydrolysis and Saponification Kinetics

Hydrolysis:

The acid-catalyzed hydrolysis of this compound involves the cleavage of the ester bond by water to yield 2-(prop-2-yn-1-yloxy)acetic acid and methanol. This reaction is reversible. The kinetics of this reaction are typically studied under conditions where water is in large excess, making it a pseudo-first-order reaction. doubtnut.comresearchgate.net The rate of the reaction is dependent on the concentration of the ester and the acid catalyst. nih.gov

Saponification:

Saponification is the irreversible, base-catalyzed hydrolysis of the ester. The reaction with a strong base, such as sodium hydroxide (B78521), produces the sodium salt of the carboxylic acid (sodium 2-(prop-2-yn-1-yloxy)acetate) and methanol. This reaction follows second-order kinetics, being first order in both the ester and the hydroxide ion. researchgate.netresearchgate.net The progress of the reaction can be monitored by titrating the remaining base or by instrumental methods such as conductivity monitoring, as the concentration of the highly mobile hydroxide ions decreases. researchgate.netresearchgate.net The rate-determining step is the nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon. nih.gov

Table 3: Kinetic Parameters for Ester Hydrolysis

| Reaction | Conditions | Order of Reaction | Rate Law |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Excess H₂O, H⁺ catalyst | Pseudo-first-order | Rate = k'[Ester] |

| Saponification | Aqueous base (e.g., NaOH) | Second-order | Rate = k[Ester][OH⁻] |

Amidation Reactions and Derivative Formation

The methyl ester group of this compound can be converted into an amide through reaction with a primary or secondary amine. This aminolysis reaction typically requires heating or catalysis, as amines are less nucleophilic than alkoxides. The products are an N-substituted amide and methanol.

To facilitate this transformation under milder conditions, the ester can be activated. One common strategy is to convert the corresponding carboxylic acid into a more reactive derivative. For instance, 2-(prop-2-yn-1-yloxy)acetic acid can be converted to an N-hydroxysuccinimide (NHS) ester, such as 2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate. broadpharm.commedchemexpress.com This activated NHS ester is a highly efficient acylating agent that readily reacts with the amino groups of various molecules, including peptides and antibodies, to form a stable amide bond under physiological conditions. broadpharm.com This approach is widely used in bioconjugation and click chemistry. broadpharm.com

Table 4: Amidation Reaction Examples

| Amine Reagent | Product |

|---|---|

| Ammonia (NH₃) | 2-(prop-2-yn-1-yloxy)acetamide |

| Ethylamine (CH₃CH₂NH₂) | N-ethyl-2-(prop-2-yn-1-yloxy)acetamide |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-diethyl-2-(prop-2-yn-1-yloxy)acetamide |

Ether Linkage Reactivity

Cleavage and Formation Reactions of the Ether Bond

Formation:

The propargyl ether linkage in this compound is typically synthesized via a Williamson ether synthesis. This method involves the reaction of an alkoxide with a propargyl halide. For this specific molecule, methyl glycolate (B3277807) would be deprotonated with a base to form an alkoxide, which then acts as a nucleophile, attacking propargyl bromide or propargyl chloride to form the ether bond. nih.gov Phase-transfer catalysts can be employed to facilitate the reaction in a two-phase system, particularly when using hydroxides as the base. google.com

Another method for forming propargyl ethers is the Nicholas reaction, which involves the reaction of an alcohol with a dicobalt hexacarbonyl-complexed propargyl cation under acidic conditions. nih.gov

Cleavage:

The ether bond is generally stable but can be cleaved under specific, often harsh, conditions. wikipedia.org Cleavage can be achieved using strong acids, such as hydrohalic acids (HBr or HI), which proceed through an Sₙ1 or Sₙ2 mechanism. wikipedia.org Additionally, certain transition metal catalysts, including palladium and platinum, can mediate the cleavage of propargyl ethers, often under reductive conditions. acs.orgresearchgate.net Zirconium-catalyzed reductive cleavage has also been reported as an effective method for removing terminal propargyl groups from ethers. organic-chemistry.org

Table 5: Conditions for Ether Bond Formation and Cleavage

| Transformation | Method | Reagents |

|---|---|---|

| Formation | Williamson Ether Synthesis | Methyl glycolate, Base (e.g., NaH), Propargyl halide |

| Formation | Nicholas Reaction | Alcohol, Co₂(CO)₆-propargyl complex, Lewis acid |

| Cleavage | Acid-Catalyzed | Strong acids (e.g., HBr, HI) |

| Cleavage | Transition Metal-Catalyzed | Pd or Pt catalysts |

| Cleavage | Reductive Cleavage | Zirconium catalysts |

Rearrangement Reactions Involving the Propargyl Ether (e.g., Wittig-Type Rearrangements)

The propargyl ether moiety within this compound is susceptible to various rearrangement reactions, most notably the acs.orgnih.gov-Wittig rearrangement. This type of sigmatropic rearrangement is a powerful tool in organic synthesis for forming carbon-carbon bonds. The reaction typically requires a strong base to deprotonate the carbon atom adjacent to the ether oxygen (the α-carbon), generating a carbanion. This intermediate then undergoes a concerted, pericyclic shift.

For propargyl ethers, the acs.orgnih.gov-Wittig rearrangement is highly regioselective. nih.gov Deprotonation occurs at the α-position, activated by the adjacent ester group. nih.gov The resulting intermediate can theoretically undergo either a acs.orgwikipedia.org- or a acs.orgnih.gov-Wittig rearrangement. nih.gov However, experimental and theoretical studies on similar propargyl ether systems demonstrate that the acs.orgnih.gov-rearrangement is overwhelmingly favored, both kinetically and thermodynamically. nih.gov This process leads to the formation of a new C-C bond and results in a hydroxylated allene product. The acs.orgwikipedia.org-Wittig rearrangement, which proceeds through a more strained three-membered ring transition state, has a significantly higher activation energy and is therefore not a competing pathway under typical conditions. nih.gov

The general preference for the acs.orgnih.gov-rearrangement is observed at lower temperatures, while the competing acs.orgwikipedia.org-rearrangement, which often involves a radical dissociation-recombination mechanism, may occur at higher temperatures. scripps.edu The driving force for the acs.orgnih.gov-rearrangement is the formation of a thermodynamically stable product.

Multi-Component Reactions Involving the Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. The functional groups present in this compound—namely the terminal alkyne and the active methylene (B1212753) group adjacent to the ester—make it a potential substrate for various MCRs.

The Mannich reaction is a classic multi-component reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. It typically involves an aldehyde, a primary or secondary amine, and a compound with an active methylene group (a C-H acid).

In the case of this compound, the protons on the carbon between the ether oxygen and the carbonyl group are acidic and can participate as the nucleophilic component in a Mannich-type reaction. The reaction would proceed by forming an enol or enolate, which then attacks a pre-formed Eschenmoser's salt or an iminium ion generated in situ from an aldehyde and an amine. This would result in the formation of a new carbon-carbon bond at the α-position to the ester, yielding a more complex, functionalized β-amino ester derivative while retaining the propargyl ether moiety for further transformations. The operational simplicity and use of readily available starting materials make the Mannich reaction a viable strategy for elaborating the structure of this compound. rsc.org

While the terminal alkyne of this compound is well-known to participate in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), it can also engage in other cycloaddition reactions, such as the Diels-Alder reaction. In this context, the alkyne functions as the dienophile, reacting with a conjugated diene in a [4+2] cycloaddition.

Alkynes are generally less reactive dienophiles than corresponding alkenes, and the reaction often requires thermal activation or Lewis acid catalysis to proceed efficiently. mdpi.com The use of a Lewis acid can activate the dienophile, increasing the reaction rate and influencing the regioselectivity of the cycloaddition. mdpi.com The reaction of this compound with a suitable diene, such as cyclopentadiene or furan, would yield a bicyclic adduct containing a new six-membered ring. This provides a pathway to complex molecular scaffolds that can be valuable in synthetic chemistry. The stereoselectivity of such reactions can often be controlled through the use of chiral auxiliaries or catalysts. researchgate.net

Reaction Mechanisms and Kinetics Studies

Wittig-Type Rearrangement: In the acs.orgnih.gov-Wittig rearrangement of a propargyl ether like this compound, the mechanism involves two key steps: deprotonation to form a carbanion, followed by the sigmatropic rearrangement. The rate-determining step can be either the initial deprotonation, which depends on the base strength and substrate acidity, or the subsequent rearrangement. In many cases, the initial proton abstraction is the slower, rate-limiting event.

Multi-Component Reactions: The RDS in a multi-component reaction varies with the specific transformation. In a Mannich reaction, the formation of the iminium ion from the aldehyde and amine is often rapid, making the subsequent nucleophilic attack by the enolized active methylene compound the likely rate-determining step. For a Diels-Alder reaction, the concerted cycloaddition itself is a single elementary step, and its rate is dependent on the concentrations of both the diene and the dienophile.

Transition state analysis, often aided by computational methods like Density Functional Theory (DFT), provides insight into the energy barriers and geometries of key reaction steps.

In the context of rearrangement reactions of propargyl ethers, DFT studies have been instrumental in explaining the high regioselectivity of the Wittig rearrangement. nih.gov A comparison of the transition states for the competing acs.orgwikipedia.org- and acs.orgnih.gov-rearrangement pathways reveals a significant difference in activation energy. The transition state for the acs.orgnih.gov-rearrangement is described as an envelope-like conformation that is significantly lower in energy than the highly strained, three-membered ring transition state required for the acs.orgwikipedia.org-pathway. nih.govscripps.edu This large energy gap kinetically favors the acs.orgnih.gov-rearrangement, making it the dominant reaction pathway. nih.gov

| Pathway | Transition State (TS) Description | Calculated Activation Free Energy (ΔGǂ) | Kinetic/Thermodynamic Favorability |

|---|---|---|---|

| acs.orgnih.gov-Wittig Rearrangement | Concerted, pericyclic shift via a low-energy, envelope-like TS | Low | Highly Favored |

| acs.orgwikipedia.org-Wittig Rearrangement | Involves a highly strained, three-membered ring in the TS | High (e.g., ~49 kcal/mol in a model system) | Disfavored |

This analysis de facto excludes the acs.orgwikipedia.org-Wittig rearrangement as a competing pathway under the studied conditions, confirming that the formation of allene products proceeds exclusively through the lower-energy acs.orgnih.gov-transition state. nih.gov

Spectroscopic Monitoring of Reaction Progress

The real-time analysis of chemical reactions is crucial for understanding reaction kinetics, elucidating mechanisms, and optimizing process parameters. Spectroscopic techniques are powerful tools for in-situ monitoring of reaction progress, providing valuable data on the concentration changes of reactants, intermediates, and products over time. For reactions involving this compound, various spectroscopic methods can be employed to track the transformation of its key functional groups, namely the terminal alkyne and the ester moiety.

While specific studies detailing the in-situ spectroscopic monitoring of reactions with this compound are not extensively documented in publicly available literature, the principles of applying techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy are well-established for analogous chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a particularly effective method for monitoring the progress of reactions involving this compound. The distinct chemical shifts of the protons in the molecule allow for the tracking of their disappearance or the appearance of new signals corresponding to the product.

For instance, in a hypothetical cycloaddition reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," the characteristic signals of the propargyl group in this compound would be expected to change significantly. The disappearance of the acetylenic proton signal and the shifts in the methylene protons adjacent to the alkyne and oxygen would indicate the consumption of the starting material. Concurrently, the emergence of new signals, such as a characteristic triazole proton signal, would signify the formation of the product.

By acquiring ¹H NMR spectra at regular intervals throughout the reaction, a kinetic profile can be constructed. The integration of the respective signals allows for the quantification of the concentration of both the reactant and the product over time. This data can then be used to determine reaction rates and orders.

A hypothetical data set illustrating the change in the chemical shifts of key protons during a reaction is presented below.

| Time (min) | Acetylenic Proton (δ, ppm) | Methylene Protons (alkyne, δ, ppm) | Triazole Proton (δ, ppm) |

| 0 | ~2.5 (t) | ~4.2 (d) | - |

| 30 | Decreasing intensity | Shifting downfield | Appearing ~7.5-8.0 (s) |

| 60 | Further decrease | Further shift | Increasing intensity |

| 120 | Signal absent | Stable at new shift | Stable intensity |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is another valuable tool for real-time reaction monitoring, particularly for observing changes in specific functional groups. For this compound, the key vibrational bands to monitor would be the C≡C-H stretching of the terminal alkyne and the C=O stretching of the ester group.

During a reaction involving the alkyne functionality, such as the formation of a triazole, the characteristic sharp absorption band of the C≡C-H bond (typically around 3300-3200 cm⁻¹) would be expected to decrease in intensity and eventually disappear upon complete conversion. Simultaneously, the appearance of new absorption bands characteristic of the triazole ring would confirm product formation.

The C=O stretching frequency of the ester group (typically around 1750 cm⁻¹) could also be monitored. While this group may not directly participate in a cycloaddition reaction, any changes in its electronic environment due to the transformation of the nearby alkyne group could lead to a slight shift in its absorption frequency.

Below is a hypothetical representation of the changes in key IR absorption bands during a reaction.

| Time (min) | C≡C-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Triazole Ring Bending (cm⁻¹) |

| 0 | ~3290 | ~1755 | - |

| 30 | Decreasing absorbance | ~1755 | Appearing ~1500-1400 |

| 60 | Further decrease | ~1755 | Increasing absorbance |

| 120 | Band absent | ~1755 | Stable absorbance |

The combination of these spectroscopic techniques can provide a comprehensive understanding of the chemical reactivity and mechanistic pathways of this compound. The data obtained from such monitoring is invaluable for the rational design of synthetic routes and the optimization of reaction conditions to achieve desired products with high efficiency and selectivity.

Applications in Advanced Organic Synthesis

Building Block in Complex Molecular Architectures

The dual functionality of Methyl 2-(prop-2-yn-1-yloxy)acetate allows it to be incorporated into a variety of complex molecular frameworks, including heterocyclic systems, macrocycles, and functional polymers.

The terminal alkyne of this compound is a key feature for the synthesis of various heterocyclic compounds.

Triazoles: The most prominent application of the propargyl group is in the synthesis of 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed version (CuAAC). nih.govnih.gov This reaction, often referred to as a "click" reaction, is highly efficient and regioselective, yielding 1,4-disubstituted triazoles. nih.govnih.gov this compound can react with a wide array of organic azides to form highly functionalized triazole compounds. The resulting triazole ring is a stable aromatic system found in many pharmacologically active compounds. sigmaaldrich.comacs.org For instance, novel 1,2,3-triazoles have been synthesized from 2-quinolone derivatives by reacting 4-azidoquinolin-2(1H)-ones with various alkynes in the presence of a copper catalyst. nih.gov

Quinolones: The quinolone scaffold is a key component in many antibacterial drugs. nih.gov this compound can be used to functionalize the quinolone core. For example, a common strategy involves the synthesis of an azido-substituted quinolone, which can then undergo a click reaction with the propargyl group of this compound. This results in the formation of a quinolone-triazole hybrid molecule, potentially leading to compounds with novel biological activities. nih.gov

Benzofurans: Benzofurans are another class of heterocyclic compounds with a wide range of biological activities, including anticancer, antibacterial, and antioxidant properties. nih.govmdpi.com While not typically used to construct the benzofuran (B130515) ring itself, this compound can be used to introduce an alkyne-containing side chain onto a pre-existing benzofuran molecule, often by etherification of a hydroxybenzofuran. This appended alkyne can then be used in subsequent reactions, such as click chemistry, to create more complex benzofuran-based derivatives like benzofuran-triazole hybrids. nih.gov

Dihydropyridines: The synthesis of 1,2-dihydropyridines can be achieved using propargyl ethers as starting materials. nih.govthieme-connect.com A one-pot protocol has been developed that starts from propargyl vinyl ethers and involves a sequence of a transition metal-catalyzed propargyl-Claisen rearrangement, a condensation step with an amine, and a Brønsted acid-catalyzed heterocyclization to furnish highly substituted 1,2-dihydropyridines. nih.govthieme-connect.com Another approach utilizes a microwave-assisted cascade reaction of propargyl enol ethers with primary amines to produce substituted alkyl 1,2-dihydropyridine-3-carboxylates. researchgate.net These methods demonstrate the utility of the propargyl ether moiety in the de novo synthesis of complex heterocyclic rings.

Table 1: Heterocyclic Compounds Synthesized Using Propargyl Ether Functionality

| Heterocycle | Synthetic Strategy | Key Features of Propargyl Group Involvement |

|---|---|---|

| Triazoles | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | The terminal alkyne undergoes a [3+2] cycloaddition with an azide (B81097) to form the 1,2,3-triazole ring. |

| Quinolones | Functionalization via Click Chemistry | Introduction of a triazole linker with a side chain derived from the propargyl ether onto a quinolone scaffold. |

| Benzofurans | Functionalization via Click Chemistry | Attachment of a propargyl ether side chain to a benzofuran ring, followed by cycloaddition to create hybrid molecules. |

| Dihydropyridines | Cascade Reaction/Rearrangement | The propargyl ether undergoes rearrangement and cyclization as a key part of the ring-forming sequence. |

The bifunctional nature of this compound makes it a potential candidate for the synthesis of macrocycles and complex polycyclic molecules.

Macrocycles: Macrocyclic compounds are of great interest in medicinal chemistry and materials science. sigmaaldrich.commdpi.com The synthesis of macrocycles often involves ring-closing reactions where a molecule with two reactive ends is induced to cyclize. While direct synthesis of macrocycles using this compound is not widely reported, its structure is amenable to such strategies. For example, the methyl ester could be hydrolyzed to a carboxylic acid and the alkyne could be converted to an azide, allowing for an intramolecular cycloaddition to form a macrocyclic lactam containing a triazole ring. Alternatively, it could be used in multicomponent reactions that lead to macrocyclization. sigmaaldrich.com

Polycyclic Systems: The propargyloxy acetate (B1210297) moiety can be incorporated into sterically demanding and complex three-dimensional structures. The crystal structure of a related compound, methyl 2,2-diphenyl-2-(prop-2-yn-1-yloxy)acetate, has been determined, confirming the ability of this functional group to exist within a crowded polycyclic environment. nih.gov This suggests its utility as a building block for creating complex, non-planar molecular architectures.

The terminal alkyne of this compound is a valuable functional handle for the synthesis and modification of polymers.

Polymer Functionalization: A key strategy in modern polymer chemistry is the synthesis of polymers with reactive side chains that can be modified after polymerization. The C1 polymerization of propargyl 2-diazoacetate, a compound structurally related to the diazo derivative of this compound, yields a polymethylene with pendant propargyl groups. cmu.edu These alkyne groups are readily available for post-polymerization modification via CuAAC, allowing for the introduction of a wide variety of functional groups onto the polymer backbone. cmu.edu

Initiators for Controlled Radical Polymerization: Atom Transfer Radical Polymerization (ATRP) is a powerful technique for creating well-defined polymers. researchgate.netbroadpharm.com The synthesis of functional initiators is crucial for producing polymers with specific end-groups. A popular alkyne-functional ATRP initiator is prop-2-yn-1-yl 2-bromo-2-methylpropanoate (B8525525) (PBiB). broadpharm.com By analogy, the methyl ester of this compound could be transformed (e.g., via transesterification or by conversion to an alcohol followed by esterification with 2-bromoisobutyryl bromide) into an ATRP initiator. This would allow for the growth of a polymer chain from the molecule, leaving the terminal alkyne available for subsequent "click" reactions to create block copolymers or other complex architectures.

Table 2: Applications in Polymer and Materials Science

| Application | Method | Role of this compound Moiety |

|---|---|---|

| Functional Polymers | Post-Polymerization Modification | The pendant alkyne groups on a polymer backbone serve as handles for "clicking" on other functional molecules. |

| Polymer Synthesis | Initiator for ATRP | After chemical modification, it can initiate controlled radical polymerization, introducing a terminal alkyne group to the polymer chain. |

Precursor for Bioactive Molecule Synthesis

The reactivity of the alkyne group, particularly in click chemistry, makes this compound an excellent precursor for creating molecules with potential biological activity.

Bioconjugation, the linking of two biomolecules, is a fundamental tool in chemical biology and drug development. The alkyne group is an ideal "handle" for this purpose.

Click Chemistry Reagents: The propargyl group is a key component of click chemistry, a set of reactions known for their high yield, specificity, and biocompatibility. A closely related compound, 2,5-dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate, is commercially available as a click chemistry reagent. This molecule contains the same propargyloxy acetate core but is activated as an N-hydroxysuccinimide (NHS) ester. This NHS ester reacts readily with primary amines, such as those found on the surface of proteins or on amine-modified surfaces, to attach the propargyl group. The now alkyne-functionalized biomolecule can be "clicked" with an azide-containing partner, forming a stable triazole linkage.

The ability to link different molecular fragments together in a modular fashion is a powerful strategy in medicinal chemistry. This compound serves as a valuable bifunctional linker or building block for creating novel molecular scaffolds.

Hybrid Molecules: As mentioned previously, this compound is suitable for creating hybrid molecules that combine two or more different pharmacophores. For example, linking a quinolone to another bioactive moiety via a triazole bridge formed from the propargyl group can lead to compounds with synergistic or novel therapeutic effects. nih.gov Similarly, it can be used to construct indole-triazole conjugates, which have shown promise as antibacterial agents. sigmaaldrich.com The ester group provides an additional point for modification, allowing for the attachment of other groups to fine-tune the solubility, cell permeability, or binding affinity of the final molecule. This dual functionality makes it a valuable intermediate in the generation of libraries of complex molecules for drug discovery screening.

Stereoselective Synthesis

The control of stereochemistry is a fundamental challenge in organic synthesis, and reagents like this compound offer multiple avenues for stereoselective transformations. Significant advancements have been made in developing reactions that create new stereogenic centers with high levels of control. nih.govbohrium.com

Enantioselective reactions involving the propargyl group are critical for synthesizing optically active molecules. While specific enantioselective reactions for this compound are not extensively detailed, the principles are well-established for similar propargyl systems. For example, the asymmetric addition of propargylic reagents to aldehydes to form chiral homopropargylic alcohols is a well-developed field. nih.gov Enzymes such as halohydrin dehalogenases (HHDHs) have also been employed to perform kinetic resolutions of racemic propargylic epoxides, yielding highly enantiomerically pure azido (B1232118) alcohols and epoxides, which can be further functionalized. researchgate.net Such enzymatic strategies could theoretically be adapted to resolve racemic derivatives of this compound.

In reactions that form multiple new stereocenters, controlling the relative stereochemistry (diastereoselectivity) is paramount. The reaction of an in-situ generated azomethine ylide with electron-deficient alkenes, for instance, shows high diastereoselectivity that is dependent on the substitution pattern of the reactants, leading to specific exo/endo cycloadducts. nih.gov In a similar vein, reactions involving this compound can be guided by existing chiral centers or by chiral reagents to favor the formation of one diastereomer. The synthesis of chiral oxazolidines from (R)-(−)-2-phenylglycinol demonstrates this principle, where condensation with an acrylate (B77674) partner proceeds with a diastereomeric ratio of approximately 70:30. mdpi.com This type of diastereoselective control is crucial for building complex molecular architectures with precisely defined three-dimensional structures.

The successful execution of enantioselective and diastereoselective syntheses often relies on the use of chiral catalysts or stoichiometric chiral auxiliaries.

Chiral Catalysts : A variety of catalytic systems have been developed for asymmetric propargylation reactions. These include organosilver catalysts formed in situ from complexes like (R)-DM-BINAP⋅AgBF₄ for the reaction of propargylic silanes with aldehydes. nih.gov Copper(I) complexes with chiral bisphosphine ligands have also proven effective for asymmetric allylation and propargylation. dntb.gov.ua These catalytic systems are designed to create a chiral environment around the reactants, influencing the stereochemical outcome of the reaction.

Chiral Auxiliaries : An alternative strategy involves covalently attaching a chiral auxiliary to the substrate. The auxiliary directs the stereochemical course of a subsequent reaction and is then removed. For example, (R)-(−)-2-phenylglycinol can be used as a chiral auxiliary to synthesize chiral acrylamides, which then undergo diastereoselective cyclization reactions to form functionalized oxazolidines. mdpi.com

The table below summarizes representative stereoselective strategies applicable to propargyl compounds.

| Reaction Type | Catalyst / Auxiliary | Stereochemical Control | Potential Application for this compound |

| Asymmetric Propargylation | Organosilver-(R)-DM-BINAP | Enantioselective addition | Reaction of the alkyne with aldehydes to form chiral alcohols |

| Asymmetric Propargylation | Copper(I)-Chiral Bisphosphine | Enantioselective addition | Functionalization to create chiral centers |

| Diastereoselective Cyclization | (R)-(−)-2-phenylglycinol | Diastereoselective formation of oxazolidines | Use as a building block in multi-step asymmetric synthesis |

| Enzymatic Resolution | Halohydrin Dehalogenase (HHDH) | Enantioselective epoxide ring-opening | Resolution of racemic derivatives to obtain enantiopure material |

Development of Novel Reagents and Ligands

The versatility of the propargyl group makes it a valuable component in the design of new reagents and ligands for catalysis and synthesis. researchgate.netdntb.gov.ua

This compound itself can serve as a platform for creating more elaborate propargyl-functionalized reagents. The ester moiety can be modified through hydrolysis, amidation, or transesterification to introduce other functional groups. The terminal alkyne can be deprotonated to form an acetylide, which can then act as a nucleophile to attack a wide range of electrophiles. This allows for the extension of the carbon chain or the introduction of new functionalities while retaining the propargyl core. For example, the substitution of a bromine atom on a related propargyl acetate derivative with nucleophiles like phenyl sulphone or dimethyl malonate demonstrates the utility of these compounds as synthetic intermediates. rsc.org The propargyl group is a versatile moiety, and its incorporation into small-molecule building blocks opens up numerous synthetic pathways for further chemical elaboration. nih.govresearchgate.net

Ligand Design for Organometallic Catalysis

The molecular architecture of this compound, featuring a combination of a terminal alkyne, an ether linkage, and an ester group, presents a compelling case for its potential application in ligand design for organometallic catalysis. While this specific compound is not yet widely documented as a ligand in published catalytic systems, its constituent functional groups are well-understood building blocks in coordination chemistry. An analysis of its structure suggests it could function as a versatile ligand, potentially exhibiting hemilabile properties beneficial to various catalytic cycles.

Structural Features and Coordination Potential

The promise of this compound as a ligand stems from the distinct electronic and steric properties of its functional moieties. The molecule contains a soft, π-accepting alkyne group alongside hard oxygen donor atoms, making it a candidate for creating sophisticated coordination environments.

The Terminal Alkyne Moiety: A Strong Binding Anchor

The primary site for metal coordination is the terminal alkyne (propargyl) group. Alkynes are known to coordinate to transition metals through a synergistic interaction described by the Dewar-Chatt-Duncanson model. numberanalytics.com This involves the donation of electrons from the alkyne's filled π orbitals to a vacant metal d-orbital, and a simultaneous back-donation of electrons from a filled metal d-orbital into the alkyne's empty π* antibonding orbitals. numberanalytics.com

Alkynes can bind to a single metal center in an η² fashion, acting as a two-electron donor. numberanalytics.com This coordination significantly alters the electronic properties and geometry of the alkyne, reducing the C≡C bond order. ilpi.com This change is readily observable through spectroscopic methods, as summarized in the table below.

| Spectroscopic Method | Free Alkyne | Coordinated Alkyne (η²) | Reference |

|---|---|---|---|

| Infrared (IR) Spectroscopy (νC≡C) | ~2120 cm-1 | 1700 - 2000 cm-1 | ilpi.com |

| 13C NMR Spectroscopy (Acetylenic Carbons) | 60 - 90 ppm | 100 - 240 ppm | ilpi.com |

| 1H NMR Spectroscopy (Acetylenic Proton) | ~2 - 3 ppm | 6 - 14 ppm | ilpi.com |

The Ether and Carbonyl Moieties: Hemilabile Donors

The ether and ester functionalities introduce hard oxygen donors into the ligand framework. While these groups are generally considered weak donors compared to soft ligands like phosphines or alkynes, their ability to coordinate to a metal center is crucial for creating a hemilabile system. wwu.eduresearchgate.net Hemilabile ligands possess at least two different donor groups: one that binds strongly to the metal (the anchor) and another that binds weakly (the labile group). researchgate.netacs.org

In this compound, both the ether oxygen and the carbonyl oxygen of the ester group have the potential to act as the labile donor. The M-O bond is typically weaker and more easily broken than the M-alkyne bond. researchgate.net This dynamic allows the ligand to reversibly dissociate its weakly bound arm, creating a vacant coordination site on the metal for a substrate to bind and react. wwu.edu Once the reaction is complete, the labile group can re-coordinate, stabilizing the resulting complex. wwu.edu

| Functional Group | Donor Atom | Donor Type | Expected Binding Strength |

|---|---|---|---|

| Alkyne | C≡C π-system | Soft, π-acceptor | Strong (Anchor) |

| Ether | Oxygen | Hard, σ-donor | Weak (Labile) |

| Ester (Carbonyl) | Oxygen | Hard, σ-donor | Weak (Labile) |

Potential as a Bidentate Hemilabile Ligand